molecular formula C13H19N3OS B3019800 3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2189434-39-5

3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No. B3019800
M. Wt: 265.38
InChI Key: HDLPBCFYKGUJBD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring and an azabicyclo[3.2.1]octane structure. Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . Azabicyclo[3.2.1]octane is a type of bicyclic compound that contains a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring would likely contribute to the compound’s reactivity and possibly its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the nature of any substituents. Some general properties can be predicted based on the types of functional groups present .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

3-cyclopropyl-5-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-16-9-4-5-10(16)7-11(6-9)17-13-14-12(15-18-13)8-2-3-8/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLPBCFYKGUJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NC(=NS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

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